molecular formula C12H16N2OS B2938766 Piperazinyl 2-(2-thienyl)cyclopropyl ketone CAS No. 1204298-14-5

Piperazinyl 2-(2-thienyl)cyclopropyl ketone

Cat. No. B2938766
CAS RN: 1204298-14-5
M. Wt: 236.33
InChI Key: YCLPEQPVIBGQNZ-UHFFFAOYSA-N
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Description

“Piperazinyl 2-(2-thienyl)cyclopropyl ketone” is a chemical compound . It is related to “Cyclopropyl 2-thienyl ketone”, which has a molecular formula of C8H8OS, an average mass of 152.214 Da, and a monoisotopic mass of 152.029587 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, which could include “Piperazinyl 2-(2-thienyl)cyclopropyl ketone”, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied. These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Solid Phase Synthesis

A study demonstrated the synthesis of resin-bound 4-substituted-2-aminobutadienes via Wittig reaction, utilizing a polymer-supported 2-(N-piperazino)prop-1-enyl-1-triphenylphosphonium bromide. This approach highlights the use of piperazine as a cleavable enamine linker compatible with anion chemistry, emphasizing its utility in solid-phase synthesis and potentially facilitating the production of various pharmaceuticals (Hird, Irie, & Nagai, 1997).

Spirocyclic N-Heterocycles Synthesis

The stannyl amine protocol (SnAP) combined with cyclic ketones produces saturated, spirocyclic N-heterocycles. These compounds are in demand as scaffolds for drug discovery, indicating the pivotal role of piperazine and related ketones in creating novel therapeutic agents (Siau & Bode, 2014).

Piperazine-Derived Hydrazone Linkers

Research into the preparation and application of solid supports with piperazine-derived hydrazine anchoring groups for immobilization of ketones offers insights into novel synthetic routes. This work underlines the adaptability of piperazine compounds in synthesizing and modifying pharmacologically active molecules (Lazny & Michalak, 2002).

Novel Ciprofloxacin Derivatives

The reaction of ciprofloxacin with thiazole/benzothiazole diazonium chloride leading to piperazine substituted ciprofloxacin derivatives showcases the chemical versatility of piperazine-containing compounds in the realm of antibiotic development. This study reflects the continuous search for enhanced antibacterial agents through structural modification of existing drugs (Yadav & Joshi, 2008).

Enantioselective Synthesis

The use of a novel piperazine-thiourea catalyst for the enantioselective Michael addition of alpha-cyanoketones to alpha,beta-unsaturated trifluoromethyl ketones, resulting in alpha-trifluoromethyldihydropyrans, exemplifies the role of piperazine derivatives in catalysis. This application underscores the significance of piperazine-based catalysts in achieving high selectivity and efficiency in chemical syntheses, which is crucial for the development of new drugs (Li et al., 2009).

Safety and Hazards

The safety data sheet for “Cyclopropyl 2-thienyl ketone” indicates that it is a combustible liquid and vapor. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression .

Future Directions

Piperazine heterocycles, which could include “Piperazinyl 2-(2-thienyl)cyclopropyl ketone”, have potential as anticancer agents. They are being studied for their inhibitory potential against various types of cancer cells .

properties

IUPAC Name

piperazin-1-yl-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-12(14-5-3-13-4-6-14)10-8-9(10)11-2-1-7-16-11/h1-2,7,9-10,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLPEQPVIBGQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2CC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine

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